ethyl 4-Chloro-2-fluoro-6-methoxybenzoate

Description

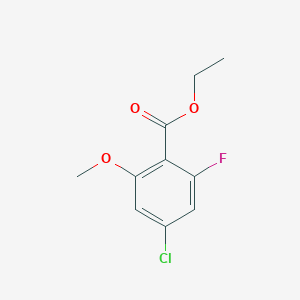

Ethyl 4-chloro-2-fluoro-6-methoxybenzoate is a halogenated aromatic ester with a molecular formula of C₁₀H₁₀ClFO₃. Its structure features a benzene ring substituted with chlorine (Cl) at position 4, fluorine (F) at position 2, and a methoxy group (-OCH₃) at position 6, along with an ethyl ester (-COOCH₂CH₃) at the carboxylic acid position. This compound is structurally related to agrochemical and pharmaceutical intermediates, where halogenation and alkoxy groups enhance stability and modulate electronic properties for targeted reactivity .

Properties

Molecular Formula |

C10H10ClFO3 |

|---|---|

Molecular Weight |

232.63 g/mol |

IUPAC Name |

ethyl 4-chloro-2-fluoro-6-methoxybenzoate |

InChI |

InChI=1S/C10H10ClFO3/c1-3-15-10(13)9-7(12)4-6(11)5-8(9)14-2/h4-5H,3H2,1-2H3 |

InChI Key |

AFAPYGBZEATHEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-fluoro-6-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-chloro-2-fluoro-6-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-fluoro-6-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are typically used.

Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with different nucleophiles.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Ethyl 4-chloro-2-fluoro-6-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-fluoro-6-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for molecular targets, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Substituent Effects on Properties

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (-OCH₃) in the target compound donates electrons via resonance, increasing ring electron density compared to methyl (-CH₃) or halogens (Cl, F). This difference impacts reactivity in electrophilic substitution reactions .

- Ester Chain Length : Ethyl esters (e.g., target compound) exhibit higher lipophilicity than methyl esters (e.g., methyl 4-chloro-2-fluorobenzoate), influencing solubility and bioavailability .

Research Findings and Data

Similarity Scores and Structural Analogues

highlights compounds with high structural similarity to the target:

- 4-Chloro-2-fluoro-6-methylbenzoic acid (A369450) : Similarity score 0.97. Replacing methoxy (-OCH₃) with methyl (-CH₃) reduces polarity and alters metabolic pathways .

- 4-Chloro-2,3-difluorobenzoic acid (A107442) : Similarity score 0.94. Additional fluorine at position 3 increases electronegativity, affecting solubility and reactivity .

Biological Activity

Ethyl 4-chloro-2-fluoro-6-methoxybenzoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H12ClF O3

- Molecular Weight : 248.66 g/mol

- CAS Number : 204707-42-6

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The presence of halogen atoms (chlorine and fluorine) and a methoxy group enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of specific biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Activity : Research has indicated that this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It may act on specific oncogenic pathways, making it a candidate for further development as an anticancer agent.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Anticancer Studies

In vitro studies have demonstrated that this compound can reduce the viability of various cancer cell lines. Notable findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

- A549: 25 µM

These results suggest that the compound possesses promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Indraningrat et al. explored the antimicrobial properties of this compound in combination with other antimicrobial agents. The combination therapy showed enhanced efficacy against resistant strains of bacteria, highlighting the potential for this compound in synergistic treatments .

Case Study 2: Cancer Cell Line Studies

In a study focusing on the anticancer effects, researchers treated MCF-7 cells with varying concentrations of this compound. Results indicated significant apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.